
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone” is a complex organic molecule. It contains a pyrimidine ring, which is a basic structure in many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It includes a pyrimidine ring, a piperidine ring, and a phenyl ring, among other functional groups .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine ring might contribute to its aromaticity .
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antibacterial Activity
Research has demonstrated the potential of compounds synthesized through microwave-assisted methods that include piperidine and pyrimidine derivatives. These methods have been explored for their efficiency in producing compounds with antibacterial properties. For instance, the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone derivatives and their antibacterial activity have been investigated, highlighting the significance of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010; Merugu, Ramesh, & Sreenivasulu, 2010).
Inhibition of Blood Platelet Aggregation
Compounds featuring piperidine and pyrimidine have been studied for their role in inhibiting blood platelet aggregation. This research provides insights into the potential therapeutic applications of these compounds in managing conditions related to blood platelets and cardiovascular health (Grisar et al., 1976).
Structural and Theoretical Studies
The structural characterization and theoretical studies of compounds containing piperidine and pyrimidine moieties offer a deeper understanding of their properties and interactions. For example, the analysis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime has revealed insights into its thermal, optical, and structural attributes, facilitating the exploration of its potential applications in various scientific domains (Karthik et al., 2021).
Analgesic and Antiparkinsonian Activities
The synthesis of new chemical entities based on pyrimidine derivatives has also shown promising results in the evaluation of their analgesic and antiparkinsonian activities. This research contributes to the development of potential therapeutic agents for treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-14(2)29(26,27)18-7-5-15(6-8-18)10-19(25)24-9-3-4-17(13-24)28-20-22-11-16(21)12-23-20/h5-8,11-12,14,17H,3-4,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIKHMCHRCNABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


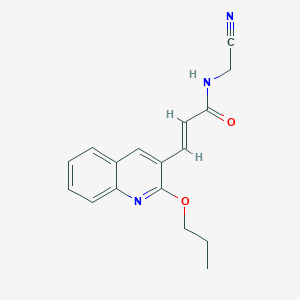
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2467115.png)
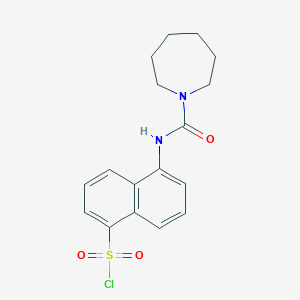

![N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2467118.png)
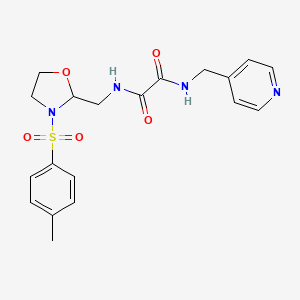
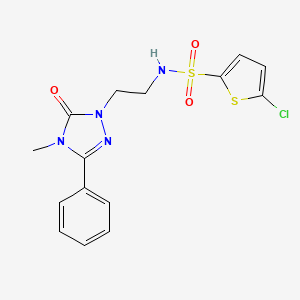

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2467128.png)
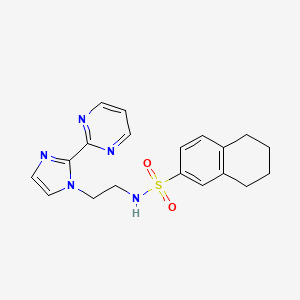
![2-[[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2467130.png)
![N-(4-acetylphenyl)-2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2467131.png)
![ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2467134.png)